Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Description
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (CAS: 104085-30-5) is a brominated malonate derivative featuring a thiophene ring substituted with a bromomethyl group at the 3-position and a methylene bridge connecting it to the diethyl malonate core . This compound serves as a critical intermediate in pharmaceutical synthesis, notably for Eprosartan, an angiotensin II receptor antagonist used to treat hypertension . Its reactivity, particularly at the bromomethyl site, enables versatile functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry.
Properties
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thiophene Precursors
The bromomethyl group is introduced to the thiophene ring through electrophilic substitution. A common method involves treating 3-methylthiophene with N-bromosuccinimide (NBS) under radical initiation conditions. For example:
Reaction parameters such as solvent (e.g., tetrachloromethane), temperature (60–80°C), and catalyst (azobisisobutyronitrile, AIBN) are optimized to achieve yields of 70–85%.
Condensation with Diethyl Malonate
The brominated thiophene is then subjected to a condensation reaction with diethyl malonate in the presence of a base. Triethylamine or piperidine catalyzes the formation of the methylene malonate moiety:
This step is typically conducted in anhydrous toluene or dichloroethane under reflux (110–135°C) for 12–48 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Triethylamine : Yields 70–75% but requires extended reaction times.
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Piperidine : Accelerates condensation (8–12 hours) but may lead to over-alkylation.
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p-Toluenesulfonic acid (p-TsOH) : Acidic conditions reduce side reactions, enhancing yields to 80–85%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash column chromatography using gradients of ethyl acetate in hexane (2–10%). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity (>98%).
Spectroscopic Analysis
-
NMR :
Industrial-Scale Production Challenges
Scalability Issues
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Bromination : Exothermic reactions require precise temperature control to avoid runaway conditions.
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Cost of Reagents : NBS and anhydrous solvents contribute significantly to production costs.
Comparative Analysis with Alternative Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Knoevenagel Condensation | High selectivity, mild conditions | Long reaction times |
| Microwave-Assisted | Faster synthesis (2–4 hours) | Specialized equipment required |
| Solid-Phase Synthesis | Easier purification | Lower yields (50–60%) |
The traditional Knoevenagel approach remains the most widely adopted due to its reliability and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The malonate ester groups can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Triethylamine: Used as a base in condensation reactions.
Ethanol: Common solvent for reactions involving diethyl malonate.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while condensation reactions with aldehydes can produce β-keto esters.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
- Condensation Reactions : The malonate ester groups can react with aldehydes or ketones to form β-keto esters.
- Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation or reduction under specific conditions.
Case Study: Synthesis of 5H-Thienopyrrole
A notable application involves the synthesis of 5H-thienopyrrole through a phosphine-imine-alkylidenemalonate cyclization reaction. This method highlights the compound's utility in creating heterocyclic structures, which are essential in pharmaceuticals .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests its potential in therapeutic applications.
Example Research
A study on the compound's derivatives explored their interaction with various biological systems, indicating possible anti-inflammatory and anticancer properties. Such studies emphasize the importance of this compound in medicinal chemistry research.
Material Science
Synthesis of Advanced Materials
this compound is also utilized in material science for synthesizing polymers and other materials with specific properties. Its reactivity allows for the development of advanced materials used in electronics and coatings.
Application in Polymer Chemistry
The compound has been employed in the creation of polymeric systems through controlled radical polymerization techniques, contributing to the development of materials with tailored functionalities .
Comparison with Simi
Mechanism of Action
The mechanism of action of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various reactions to form new compounds. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the diethyl (substituted methylene)malonate family, where variations arise from substituents on the aromatic ring or the methylene linker. Key analogues include:
Physical and Chemical Properties
- Melting Points: Compound 2b: 71–73°C Eprosartan intermediates (e.g., diethyl 2-((thiophen-2-yl)methylene)malonate): No specific data, but similar malonates range between 74–80°C . Bromine's electronegativity may increase melting points compared to non-halogenated analogues.
- Reactivity :
Biological Activity
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing existing research findings, and providing a comprehensive overview of its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of approximately 347.23 g/mol. The compound features a thiophene ring, which is known for its unique electronic properties that enhance its reactivity and potential applications in various fields, particularly organic synthesis and medicinal chemistry.
While specific mechanisms of action for this compound are not well-defined, it is believed that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the bromomethyl group increases its reactivity, allowing it to participate in substitution reactions with nucleophiles such as amines or thiols.
Interaction Studies
Preliminary studies suggest that this compound may exhibit biological activity through interactions with cellular components. For example:
- Enzyme Inhibition : Compounds similar to diethyl malonate have shown inhibitory effects on various enzymes, which may extend to this compound as well.
- Cellular Effects : Research indicates that derivatives of thiophene can influence cell differentiation and proliferation, particularly in cancer cell lines .
Case Studies
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds reveals its distinctiveness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl Malonate | Two ethyl esters attached to malonic acid | Commonly used as a building block in organic synthesis |
| 3-Bromothiophene | Bromine attached directly to thiophene | Simpler structure; lacks malonate functionality |
| Thiophene-2-carboxylic Acid | Carboxylic acid group on thiophene | Exhibits different reactivity due to carboxylic acid |
| Diethyl 2-thienylmalonate | Thiophene ring directly attached to malonate | Lacks bromomethyl group; different reactivity |
The combination of both bromomethyl and malonate functionalities in this compound enhances its reactivity and potential biological activity compared to simpler analogs.
Future Research Directions
Further investigations are necessary to elucidate the specific biological interactions and mechanisms of action associated with this compound. Key areas for future research include:
- In Vitro Studies : Detailed studies on enzyme interactions and cellular effects.
- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
Q & A
Basic Questions
Q. What is the general synthetic route for Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, and how is its structure confirmed?
- Synthesis : The compound is typically synthesized via a condensation reaction between a substituted aniline (e.g., 3-(bromomethyl)thiophen-2-amine) and diethyl ethoxymethylenemalonate (EMME) in toluene under reflux (120–135°C for 2–48 hours). The reaction proceeds via nucleophilic attack of the amine on the electrophilic ethoxymethylene group of EMME, followed by elimination of ethanol .
- Characterization :
- NMR : Key signals include the malonate ester protons (δ ~4.2–4.3 ppm, quartet) and the methylene protons adjacent to the bromine (δ ~4.5–4.7 ppm). The imine proton (CH=N) appears as a singlet near δ ~8.5 ppm .
- Melting Point : Discrepancies in reported melting points (e.g., 71–73°C vs. literature values) may arise from impurities or polymorphic forms, necessitating recrystallization from solvents like diethyl ether or methanol .
Q. What solvents and purification methods are recommended for synthesizing this compound?
- Solvents : Toluene is commonly used due to its high boiling point (110°C), which facilitates reflux conditions. Ethanol or methanol may be employed for recrystallization .
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from diethyl ether/methanol yields pure product. Low yields (e.g., 31–90%) are attributed to competing side reactions, such as hydrolysis of EMME or incomplete imine formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalysis : Adding a catalytic amount of p-toluenesulfonic acid (p-TsOH) accelerates imine formation by protonating the ethoxy group of EMME, enhancing electrophilicity .
- Moisture Control : EMME is moisture-sensitive; reactions should be conducted under inert atmosphere (N₂/Ar) with anhydrous solvents to prevent hydrolysis .
- Temperature Gradients : Gradual heating (e.g., 70°C → 135°C) minimizes decomposition. Monitoring via TLC or HPLC ensures reaction completion .
Q. How does the bromomethyl substituent influence the compound’s reactivity in subsequent cyclization reactions?
- Electrophilic Reactivity : The bromomethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to form thiophene-fused heterocycles. For example, in Gould-Jacobs cyclization, it facilitates intramolecular attack to generate pyridone derivatives .
- Steric Effects : The bulky bromomethyl group may slow cyclization kinetics, requiring elevated temperatures (e.g., 150°C in DMF) or microwave-assisted synthesis to achieve high yields .
Q. How can discrepancies in melting points or spectral data be resolved during characterization?
- Analytical Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For example, HRMS of the compound should show [M+H]⁺ at m/z 361.02 (C₁₃H₁₄BrNO₄S⁺) .
- X-ray Crystallography : Single-crystal X-ray diffraction (performed using SHELX programs) resolves structural ambiguities, such as E/Z isomerism of the imine bond. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
Data Analysis and Mechanistic Insights
Q. What mechanistic insights can be gleaned from studying the compound’s reactivity in heterocycle synthesis?
- Cyclization Pathways : The malonate ester’s electron-withdrawing groups activate the methylene carbon for nucleophilic attack, enabling annulation reactions. For instance, in the presence of DIPEA, the compound undergoes Michael addition-cyclization to form thienopyridinones, a scaffold with GABAₐ receptor modulation activity .
- Side Reactions : Competing hydrolysis of the bromomethyl group (e.g., in aqueous conditions) generates hydroxyl intermediates, which can be mitigated using anhydrous DMF or THF .
Q. How can HPLC and MS be utilized to monitor reaction progress and purity?
- HPLC Conditions : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) containing 0.1% formic acid. Retention time (~8.2 min) and UV absorption (λ = 254 nm) aid in tracking the compound .
- MS Analysis : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 361.02. Fragment ions at m/z 285 (loss of Br) and 213 (loss of malonate ester) confirm structural integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
